Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate
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Overview
Description
Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate is an organic compound with the molecular formula C14H14O4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound features a methoxybenzyl group attached to the thiophene ring via an oxygen atom, and a methyl ester group at the 2-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzyl alcohol with 3-bromo-2-thiophenecarboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: Used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity to certain targets, while the thiophene ring can participate in π-π interactions and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate
- Methyl 3-[(3-ethoxybenzyl)oxy]-2-thiophenecarboxylate
- Methyl 3-[(3-methoxyphenyl)oxy]-2-thiophenecarboxylate
Uniqueness
Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate is unique due to the specific positioning of the methoxy group on the benzyl moiety, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 3-[(3-methoxyphenyl)methoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-16-11-5-3-4-10(8-11)9-18-12-6-7-19-13(12)14(15)17-2/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIVWPNTSRRFPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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